molecular formula C24H45NO10 B611228 t-Boc-N-Amido-PEG8-propargyl CAS No. 2183440-31-3

t-Boc-N-Amido-PEG8-propargyl

Cat. No. B611228
M. Wt: 507.62
InChI Key: WMHPLGWQQONPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Boc-N-Amido-PEG8-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The propargyl group in t-Boc-N-Amido-PEG8-propargyl can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG8-propargyl is C24H45NO10 . It has a molecular weight of 507.6 g/mol .


Chemical Reactions Analysis

The propargyl group in t-Boc-N-Amido-PEG8-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc-protected amine can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

T-Boc-N-Amido-PEG8-propargyl has a molecular weight of 507.6 g/mol . The molecular formula is C24H45NO10 . The elemental analysis shows that it contains C, 56.79%; H, 8.94%; N, 2.76%; O, 31.52% .

Scientific Research Applications

PEGylation for Biomedical Applications

PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a significant area where t-Boc-N-Amido-PEG8-propargyl finds its applications. PEGylated bioreducible poly(amido amine)s, developed through Michael-type addition polymerization, involve mono-tert-butoxycarbonyl (Boc) PEG diamine. These copolymers, characterized for their gene delivery capabilities, form stable nano-scaled PEGylated polyplexes. Their low cytotoxicity and appreciable transfection efficiencies, despite being lower than their non-PEGylated counterparts, highlight the impact of PEGylation on endosomal escape mechanisms during gene delivery processes (Lin & Engbersen, 2011).

Novel Branched Polyethylene Glycol Synthesis

The synthesis of novel branched polyethylene glycols, incorporating t-Boc protected active amido groups and PEG chains, demonstrates the compound's versatility. The structural confirmation through various spectroscopic methods underlines its potential in creating complex molecular architectures for advanced material sciences (Ke-liang, 2007).

Targeted Gene Delivery

In targeted gene delivery, the compound finds use in the site-specific conjugation of epidermal growth factor (EGF)-PEG chains onto poly(amido amine) dendrons. The biocompatibility and gene transfer abilities of these dendrons, especially when modified with oligoamines and further functionalized with EGF ligand, demonstrate the potential of t-Boc-N-Amido-PEG8-propargyl in enhancing the specificity and efficiency of gene delivery systems (Yu et al., 2011).

Cross-Coupling Reactions in Organic Chemistry

The structural properties of N-acyl-tert-butyl-carbamates (Boc), including t-Boc-N-Amido-PEG8-propargyl, are crucial for cross-coupling reactions in organic synthesis. Their intrinsic twisted nature around the N-C(O) axis facilitates elusive amide bond N-C cross-coupling reactions, marking their significance in the development of new synthetic pathways (Szostak et al., 2016).

PEGylation of Proteins for Drug Development

t-Boc-N-Amido-PEG8-propargyl plays a role in the PEGylation of proteins, particularly in transglutaminase-mediated processes. The use of monodisperse Boc-PEG-NH(2) allows direct identification of PEGylation sites on proteins, facilitating the characterization of conjugated proteins, a crucial step in drug development (Mero et al., 2009).

siRNA Delivery Systems

The compound is utilized in the development of PEGylated poly(amido amine)s for siRNA delivery, highlighting its role in creating carriers for systemic in vivo delivery. The characteristics of these PEGylated polymers, such as decreased polyplex surface charge and reduced interaction with erythrocytes, underline the compound's importance in enhancing the delivery and efficacy of RNA interference-based therapeutics (Vader et al., 2011).

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45NO10/c1-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-25-23(26)35-24(2,3)4/h1H,6-22H2,2-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHPLGWQQONPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-Amido-PEG8-propargyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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